molecular formula C19H18Cl2FNO4S B11413631 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide

Cat. No.: B11413631
M. Wt: 446.3 g/mol
InChI Key: IFLQVZHWEFMCCH-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including chloro, fluorobenzyl, methoxy, and dioxidotetrahydrothiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with an appropriate amine, such as 2-fluorobenzylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Dioxidotetrahydrothiophenyl Group: The dioxidotetrahydrothiophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol derivative reacts with the benzamide intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving its functional groups.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(2-fluorobenzyl)-4-methoxybenzamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide: Lacks the chloro groups.

Uniqueness

The presence of the dioxidotetrahydrothiophenyl group in 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide imparts unique chemical properties, such as increased polarity and potential for specific biological interactions. This distinguishes it from other similar compounds and may enhance its utility in certain applications.

Properties

Molecular Formula

C19H18Cl2FNO4S

Molecular Weight

446.3 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C19H18Cl2FNO4S/c1-27-18-15(20)8-13(9-16(18)21)19(24)23(14-6-7-28(25,26)11-14)10-12-4-2-3-5-17(12)22/h2-5,8-9,14H,6-7,10-11H2,1H3

InChI Key

IFLQVZHWEFMCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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